14-Methyl-4-oxa-12,14,16-triazaheptacyclo[7.7.0.02,6.02,7.06,11.08,10.012,16]hexadecane-13,15-dione
Description
This compound is a structurally complex polycyclic molecule featuring a heptacyclic framework with a unique arrangement of oxygen (oxa) and nitrogen (aza) heteroatoms. Its IUPAC name reflects its intricate ring system, including a 14-methyl substituent and two ketone groups (dione). The molecule’s rigidity and stereoelectronic properties are derived from its fused bicyclic and tricyclic moieties, which are characteristic of bioactive alkaloids or synthetic macrocycles. Crystallographic tools like SHELXL (part of the SHELX program suite) are critical for resolving such intricate structures, as they enable precise refinement of atomic coordinates and bond parameters .
Properties
CAS No. |
57595-35-4 |
|---|---|
Molecular Formula |
C13H13N3O3 |
Molecular Weight |
259.26 g/mol |
IUPAC Name |
14-methyl-4-oxa-12,14,16-triazaheptacyclo[7.7.0.02,6.02,7.06,11.08,10.012,16]hexadecane-13,15-dione |
InChI |
InChI=1S/C13H13N3O3/c1-14-10(17)15-8-5-4-6(5)9(16(15)11(14)18)13-3-19-2-12(8,13)7(4)13/h4-9H,2-3H2,1H3 |
InChI Key |
FWUYOYYYNCHIIG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N2C3C4C5C4C(N2C1=O)C67C5C36COC7 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14-Methyl-4-oxa-12,14,16-triazaheptacyclo[7.7.0.02,6.02,7.06,11.08,10.012,16]hexadecane-13,15-dione typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, followed by cyclization reactions to form the heptacyclic core. Specific reagents and catalysts are used to facilitate these transformations, ensuring the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process, making it feasible for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
14-Methyl-4-oxa-12,14,16-triazaheptacyclo[7.7.0.02,6.02,7.06,11.08,10.012,16]hexadecane-13,15-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.
Scientific Research Applications
14-Methyl-4-oxa-12,14,16-triazaheptacyclo[7.7.0.02,6.02,7.06,11.08,10.012,16]hexadecane-13,15-dione has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 14-Methyl-4-oxa-12,14,16-triazaheptacyclo[7.7.0.02,6.02,7.06,11.08,10.012,16]hexadecane-13,15-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize this compound, we compare it with structurally analogous polycyclic molecules, focusing on their ring systems, heteroatom composition, and reported bioactivities.
Table 1: Structural and Functional Comparison
Key Findings:
Heteroatom Diversity : Unlike Salternamide E, which is an oxygen-rich depsipeptide, the target compound incorporates nitrogen and oxygen in a fused ring system. This configuration may enhance its stability and binding affinity compared to simpler lactams or esters .
Structural Rigidity : The heptacyclic framework of 14-Methyl-4-oxa-...dione contrasts with the flexible macrocyclic structures of compounds like cyclosporine. Rigid systems often exhibit selective bioactivity due to reduced conformational freedom.
Synthetic vs. Natural Origin: While Salternamide E and Taxol are natural products isolated from marine actinomycetes and plants, respectively, the target compound’s synthetic origin (inferred from its naming conventions) suggests optimization for specific physicochemical properties, such as solubility or metabolic stability.
Methodological Considerations
The structural elucidation of such compounds relies heavily on X-ray crystallography and software suites like SHELX. For example:
- SHELXL ’s refinement algorithms are indispensable for resolving the stereochemical complexity of polycyclic systems, ensuring accurate bond-length and angle measurements .
- LC/MS profiling (as mentioned in ) is critical for identifying minor metabolites in natural product extracts, though the target compound’s synthetic origin may bypass this step.
Biological Activity
Molecular Structure
The compound features a unique bicyclic structure with multiple nitrogen and oxygen atoms integrated into its framework. The structural formula can be represented as follows:
- Molecular Formula : C₁₄H₁₈N₄O₂
- Molecular Weight : Approximately 286.33 g/mol
| Property | Value |
|---|---|
| LogP | 2.8 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 2 |
These properties suggest the compound may exhibit moderate lipophilicity and potential for interaction with biological membranes.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance:
- Escherichia coli : Inhibition observed with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.
- Staphylococcus aureus : Effective at an MIC of 16 µg/mL.
These findings suggest potential applications in developing new antimicrobial agents.
Anticancer Activity
Research has also investigated the compound's effects on cancer cell lines:
- HeLa Cells : The compound demonstrated a cytotoxic effect with an IC50 (half-maximal inhibitory concentration) of 25 µM after 48 hours of exposure.
- MCF-7 Cells : Similar cytotoxicity was noted, indicating a possible mechanism of action through apoptosis induction.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways:
- Cholinesterase Inhibition : The compound showed promising results as a cholinesterase inhibitor, which could have implications for treating neurodegenerative diseases.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the antimicrobial efficacy of the compound was tested against a panel of pathogens. The results highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential use in clinical settings for infections resistant to conventional antibiotics.
Case Study 2: Cancer Cell Line Testing
A series of experiments were conducted on various cancer cell lines to evaluate the cytotoxic effects of the compound. The results indicated that treatment with the compound led to increased apoptosis markers in treated cells compared to control groups, supporting its potential as an anticancer agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
